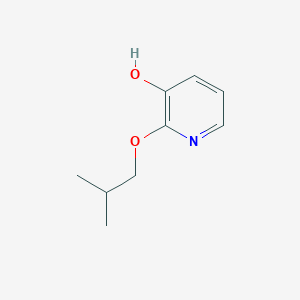

3-Pyridinol, 2-(2-methylpropoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyridinol, 2-(2-methylpropoxy)-” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of pyridinol, which is a type of phenolic compound .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Pyridinol, 2-(2-methylpropoxy)-” are not documented, related compounds such as 3-pyridinols have been studied. For example, reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported .Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

A study by Stankevičiūtė et al. (2016) highlights the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This process is pivotal for producing pyridinols and pyridinamines, which serve as intermediates in the chemical industry for synthesizing pharmaceutical products and polymers with unique properties. The enzymatic or microbial conversion offers an eco-friendly alternative to traditional chemical synthesis methods, showcasing a promising method for preparing various hydroxylated pyridines (Stankevičiūtė et al., 2016).

Antimicrobial Activity of Pyridine Derivatives

Research conducted by Abu-Youssef et al. (2010) on the synthesis, crystal structure, and antimicrobial activity of silver(I) complexes with pyridine derivatives demonstrates the potential of these compounds in medicinal chemistry. The study shows that these complexes exhibit considerable activity against various bacteria and the yeast Candida albicans, suggesting their utility in developing new antimicrobial agents (Abu-Youssef et al., 2010).

Extraction and Detection Techniques

Arjomandi-Behzad et al. (2014) developed a novel method for analyzing pyridine derivatives in biological fluids, coupling electromembrane extraction with dispersive liquid-liquid microextraction (EME-DLLME). This technique was applied to detect pyridine compounds in urine samples, offering a simple, fast, and inexpensive method for diagnosing exposure to these chemicals. This study underscores the importance of advanced analytical techniques in environmental and occupational health research (Arjomandi-Behzad et al., 2014).

Environmental Monitoring

Babina et al. (2012) investigated the environmental exposure of preschool children in South Australia to organophosphorus and pyrethroid pesticides, demonstrating the widespread chronic exposure to these chemicals. Pyridine derivatives, as breakdown products of some pesticides, play a crucial role in understanding the extent of exposure and its implications. This research emphasizes the need for continuous monitoring and regulation of chemical exposure to protect public health (Babina et al., 2012).

Material Science and Catalysis

Mathew et al. (2002) explored the acid-base properties of Cu-Co ferrospinels used in phenol methylation, revealing insights into the role of metal ions in catalysis. The study provides a correlation between acidity, basicity, and catalytic performance, contributing to the development of more efficient catalysts in organic synthesis and industrial processes (Mathew et al., 2002).

properties

IUPAC Name |

2-(2-methylpropoxy)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)6-12-9-8(11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSCSPGBDIAGOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinol, 2-(2-methylpropoxy)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)

![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)

![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)

![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)

![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)

![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)